

An In-depth Technical Guide to the Spectroscopic Data of 4-Propylbiphenyl

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Compound of Interest

Compound Name: 4-Propylbiphenyl

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This technical guide provides a comprehensive overview of the available spectroscopic data for **4-Propylbiphenyl** (C₁₅H₁₆). The information presented herein has been compiled from scientific literature and publicly accessible databases to support research, development, and quality control activities involving this compound.

Molecular Structure

IUPAC Name: 1-phenyl-4-propylbenzene[1] SMILES: CCCC1=CC=C(C=C1)C2=CC=CC=C2[1]

Molecular Formula: C₁₅H₁₆[1] Molecular Weight: 196.29 g/mol [1]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Propylbiphenyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of **4-Propylbiphenyl** provides characteristic signals for the propyl group and the aromatic protons of the biphenyl core.

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
7.54-7.20	m	9H, ArH	[2]
2.55	t	2H, -CH ₂ -Ar	[2]
1.58	m	2H, -CH ₂ -	[2]
1.06	t	3H, -CH ₃	[2]

¹³C NMR Spectroscopy

Detailed experimental ¹³C NMR data for **4-Propylbiphenyl** is not readily available in the surveyed literature and databases. Predictions based on computational models and analysis of similar structures suggest the following approximate chemical shifts:

Chemical Shift (δ) ppm (Predicted)	Assignment
~141	Quaternary Ar-C
~138	Quaternary Ar-C
~129	Ar-CH
~127	Ar-CH
~38	-CH ₂ -Ar
~24	-CH ₂ -
~14	-CH ₃

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Propylbiphenyl** shows characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

Wavenumber (ν_{max}) cm^{-1}	Vibrational Mode	Reference
3050	Aromatic C-H Stretch	[2]
2895	Aliphatic C-H Stretch	[2]
1605	Aromatic C=C Stretch	[2]
1508	Aromatic C=C Stretch	[2]
1456	CH ₂ Bending	[2]
835	p-Substituted Benzene C-H Bend	[2]
730	Monosubstituted Benzene C-H Bend	[2]

Mass Spectrometry (MS)

The mass spectrum of **4-Propylbiphenyl** confirms its molecular weight.

m/z	Relative Intensity (%)	Assignment	Reference
196	100	[M] ⁺	[2]
167	65	[M-C ₂ H ₅] ⁺	[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully described in the source literature. However, based on the information provided and general laboratory practices, the following methodologies can be inferred.

NMR Spectroscopy

- Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz).

- **Sample Preparation:** The sample was likely dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Acquisition:** Standard pulse sequences would have been used for ^1H NMR. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed.

Infrared (IR) Spectroscopy

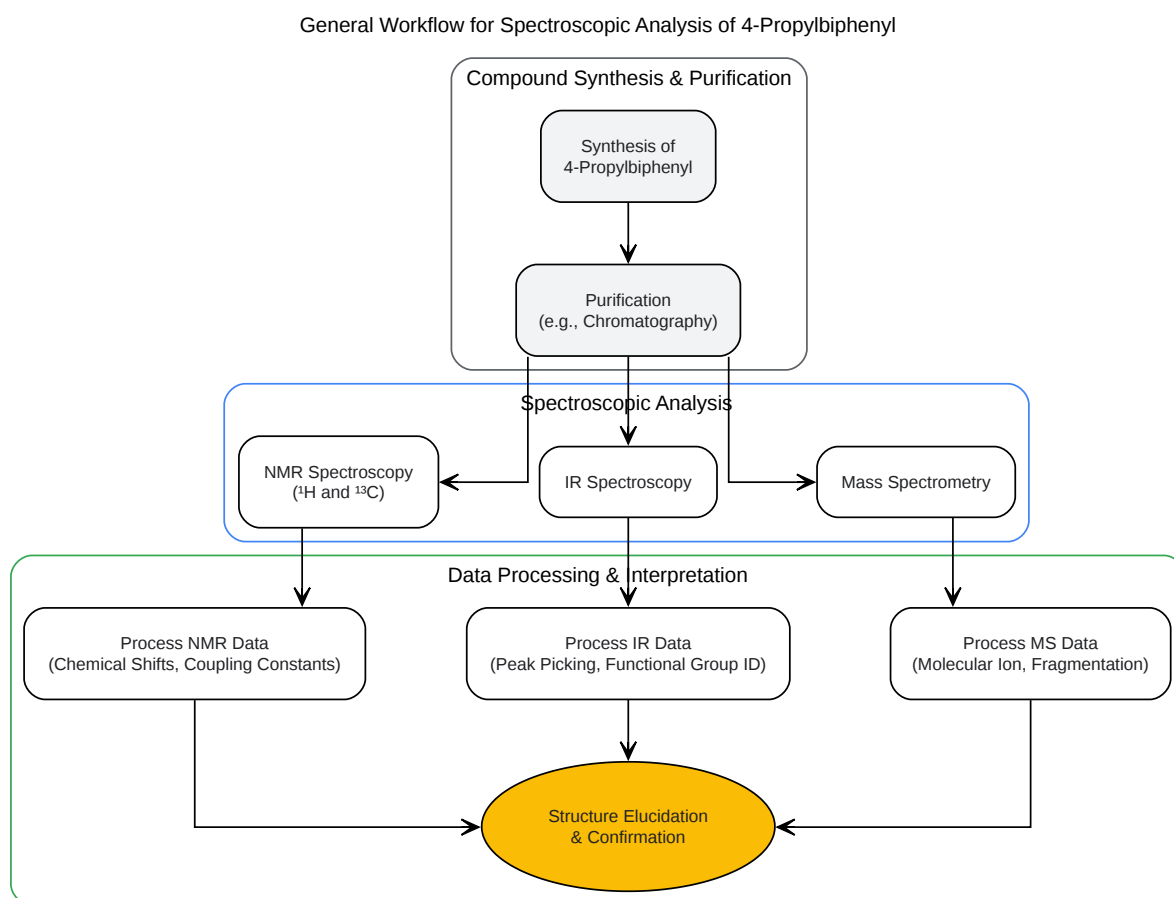
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrophotometer.
- **Sample Preparation:** The spectrum was likely recorded from a KBr pellet or as a thin film (neat).[2]
- **Acquisition:** A standard transmission or ATR (Attenuated Total Reflectance) method would have been used, typically scanning from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, likely coupled with a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) at 50 eV was used.[2]
- **Analysis:** The instrument would have scanned a typical mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-Propylbiphenyl**.



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Caption: A flowchart illustrating the systematic approach to the synthesis, purification, and spectroscopic analysis of **4-Propylbiphenyl**.

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References

- 1. 4-Propyl-1,1'-biphenyl | C15H16 | CID 2734126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
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